(2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride
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Overview
Description
(2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of diastereomeric salt formation, where the compound is separated from its stereoisomers through crystallization techniques . Another approach includes the use of chiral auxiliaries or ligands that induce the formation of the (2R,3R) configuration during the reaction .
Industrial Production Methods
Industrial production of this compound often employs large-scale crystallization and purification techniques to achieve high yields and purity. The process may involve multiple steps of synthesis, separation, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides (Cl⁻, Br⁻) and amines are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
(2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2R,3R)-3-Methoxy-2-methylpiperidine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into active sites of enzymes, influencing their activity and modulating biochemical pathways . The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-Methoxy-2-methylpiperidine;hydrochloride: This stereoisomer has different reactivity and biological activity compared to the (2R,3R) form.
(2S,3R)-3-Methoxy-2-methylpiperidine;hydrochloride: Another stereoisomer with distinct properties and applications.
(2S,3S)-3-Methoxy-2-methylpiperidine;hydrochloride: This compound also exhibits unique characteristics due to its stereochemistry.
Uniqueness
The (2R,3R) configuration of 3-Methoxy-2-methylpiperidine;hydrochloride is unique in its ability to interact with specific molecular targets and its reactivity in chemical reactions. This stereochemistry is crucial for its applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
(2R,3R)-3-methoxy-2-methylpiperidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-6-7(9-2)4-3-5-8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFVERQPEIMDRX-ZJLYAJKPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCCN1)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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